Isofenphos-methyl: A Technical Overview of its Chemical Properties and Structure
Isofenphos-methyl: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofenphos-methyl (B51689) is a broad-spectrum organophosphate insecticide.[1][2] It is recognized for its efficacy against a variety of soil-dwelling and foliar pests through both contact and stomach action.[2][3][4] This technical guide provides an in-depth look at the chemical structure, CAS number, and key physicochemical properties of Isofenphos-methyl, presenting the information in a format tailored for scientific and research applications.
Chemical Structure and CAS Number
The unique chemical structure of Isofenphos-methyl is central to its insecticidal activity. It is characterized by a chiral phosphorus center, leading to the existence of stereoisomers.[5]
CAS Number: 99675-03-3[5][6][7][8]
IUPAC Name: propan-2-yl 2-[methoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate[6][9]
Below is a two-dimensional representation of the Isofenphos-methyl chemical structure.
Physicochemical Properties
A summary of the key quantitative data for Isofenphos-methyl is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂NO₄PS | [5][7][8][10] |
| Molecular Weight | 331.37 g/mol | [5][6][8][10] |
| Appearance | Light yellow transparent oil liquid | [3] |
| Melting Point | < -12 °C | [10] |
| Refractive Index | 1.5221 | [3] |
| Purity | ≥95% | [8][10] |
Mechanism of Action
As an organophosphate insecticide, the primary mechanism of action for Isofenphos-methyl is the inhibition of the acetylcholinesterase (AChE) enzyme.[5][9][11] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at the synaptic cleft, causing disruption of the nervous system in target insects, ultimately resulting in paralysis and death.[9]
Synthesis and Formulations
The commercial production of Isofenphos-methyl involves a multi-step chemical synthesis. Key starting materials include phosphorus trichloride, isopropyl alcohol, and derivatives of salicylic (B10762653) acid. The synthesis process typically involves esterification and phosphinothioylation reactions to yield the final active compound.[5]
Isofenphos-methyl is available in various formulations to suit different agricultural applications, including:
Analytical Methodologies
The quantification and characterization of Isofenphos-methyl in various matrices are crucial for environmental monitoring and food safety. Chromatographic techniques are the cornerstone for its analysis.[11]
Gas Chromatography (GC):
-
GC coupled with Mass Spectrometry (GC-MS) is a robust and widely used method for the analysis of thermally stable and volatile compounds like Isofenphos-methyl.[11] It can be used for the determination of the insecticide in samples such as peppers.[1]
Liquid Chromatography (LC):
-
LC coupled with Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is a powerful tool for analyzing pesticide residues in complex matrices.[11]
An example of an experimental protocol for the analysis of organic contaminants using ultra-high performance liquid chromatography (UHPLC) coupled with hybrid quadrupole time-of-flight mass spectrometry (QTOF MS) involves the following:
-
Mobile Phase: A gradient of water and methanol, both with 0.01% formic acid.
-
Column: Acquity C18 BEH analytical column (150 mm x 2.1 mm, 1.7 µm) at 60 °C.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 50 µL.
-
Ionization: Positive and negative ionization modes with capillary voltages of 3.5 kV and 2.5 kV, respectively.
-
Detection: Full-spectrum acquisition with a narrow mass window (≤ 10 mDa) for target screening.[12]
Toxicological Profile
Isofenphos-methyl is classified as a high-toxicity pesticide.[13] Its toxicity stems from its ability to inhibit acetylcholinesterase. Studies have shown that its metabolism can be enantioselective, with different biological behaviors observed for its R and S enantiomers.[13][14] The cytochrome P450 enzyme system (specifically CYP2C11, CYP2D2, and CYP3A2) and carboxylesterases are involved in its metabolism in the liver.[13][14]
Logical Relationship of Analysis
The following diagram illustrates the logical workflow for the analysis of Isofenphos-methyl.
Caption: Workflow for the analysis of Isofenphos-methyl.
References
- 1. Isofenphos-methyl PESTANAL , analytical standard 99675-03-3 [sigmaaldrich.com]
- 2. Uses of isofenphos-methyl - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Isofenphos-methyl [sitem.herts.ac.uk]
- 6. Isofenphos-methyl | C14H22NO4PS | CID 127394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 99675-03-3 CAS MSDS (ISOFENPHOS-METHYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. Isofenphos-methyl | High Purity Reference Standard [benchchem.com]
- 10. Isofenphos-methyl Analytical Standard, High Purity (95%), Best Price in Mumbai [nacchemical.com]
- 11. Isofenphos-methyl | High Purity Reference Standard [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Enantioselective disposition and metabolic products of isofenphos-methyl in rats and the hepatotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
